molecular formula C10H9N3O2 B4625831 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide

5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide

Cat. No. B4625831
M. Wt: 203.20 g/mol
InChI Key: PVVCXVNIUATDOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide and its derivatives involves strategic approaches, such as domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate. This process provides a convenient scaffold for the generation of highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide is characterized by specific functional groups attached to its isoxazole and pyridine rings. The arrangement of these groups plays a crucial role in its chemical behavior and interactions. Notably, studies have focused on the synthesis and characterization of related compounds, providing insights into the structural aspects of such molecules (Davoodnia, Roshani, Malaeke, & Bakavoli, 2008).

Chemical Reactions and Properties

Chemical reactions involving 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide encompass various functionalization and cycloaddition processes. These reactions are pivotal in modifying the compound to enhance its properties or to create novel derivatives with potential biological activities. Experimental and theoretical studies on functionalization reactions have elucidated mechanisms and outcomes that significantly contribute to the compound's versatility in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Physical Properties Analysis

The physical properties of 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide, such as solubility, melting point, and crystal structure, are determined by its molecular composition and arrangement. These properties are essential for understanding its behavior in different environments and for its application in various chemical processes. Studies on similar compounds provide valuable information on the crystalline structure and physical characteristics (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of 5-methyl-N-4-pyridinyl-3-isoxazolecarboxamide, including its reactivity with other chemical entities, stability under various conditions, and potential for chemical transformations, are crucial for its application in synthesis and drug development. The compound's interactions and reactivity patterns are significant for designing synthetic pathways and understanding its mechanism of action in biological systems (Patterson, Cheung, & Ernest, 1992).

Scientific Research Applications

Regulation of Gene Expression

Small molecules that target specific DNA sequences can control gene expression. This is exemplified by synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids, which have an affinity and specificity for DNA comparable to naturally occurring DNA-binding proteins. These compounds demonstrate the potential to inhibit the transcription of specific genes by interfering with the transcription factor TFIIIA binding site, impacting 5S RNA gene expression in Xenopus kidney cells, suggesting their applicability in gene regulation studies (Gottesfeld et al., 1997).

DNA Binding Properties

Pyrrole−imidazole polyamides showcase the ability to recognize specific DNA sequences within the minor groove of double-stranded DNA. These compounds, due to their high specificity and affinity, demonstrate the capability to modulate gene expression by targeting unique DNA sequences, broadening the scope for designing molecules with precise DNA-binding properties (Swalley et al., 1996).

Synthesis of Novel Compounds

Research has led to the development of various synthetic routes and reactions to create novel compounds, such as the transformation of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diamines, showcasing the chemical versatility and potential for creating new molecules with specific functions or activities (Yıldırım et al., 2005).

Antibacterial Activity

Certain pyrazolopyridine derivatives have been identified to possess moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, highlighting their potential as leads for developing new antibacterial agents (Panda et al., 2011).

properties

IUPAC Name

5-methyl-N-pyridin-4-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-6-9(13-15-7)10(14)12-8-2-4-11-5-3-8/h2-6H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVCXVNIUATDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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